N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole moiety at the N1 position and a 2-methylimidazole-substituted ethyl group at the N2 position. Oxalamides are a class of compounds recognized for their diverse biological and flavor-enhancing properties. For instance, structurally related oxalamides, such as N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336), have been identified as potent umami taste agonists .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-10-16-4-6-19(10)7-5-17-14(20)15(21)18-11-2-3-12-13(8-11)23-9-22-12/h2-4,6,8H,5,7,9H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCOFNHUCCTZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the imidazole derivative: The imidazole ring can be synthesized via the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Coupling of intermediates: The benzo[d][1,3]dioxole and imidazole intermediates are then coupled using oxalyl chloride to form the oxalamide linkage under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or halogens for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated imidazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide and analogous compounds:
Structural and Functional Analysis
- Oxalamide vs. Acetamide/Carboxamide Backbones: The target compound’s oxalamide core distinguishes it from acetamide (e.g., compound 28) or carboxamide (e.g., No. 1767) analogs. Oxalamides are associated with umami taste modulation and metabolic stability due to resistance to enzymatic hydrolysis , whereas acetamides like compound 28 are linked to enzymatic inhibition (e.g., IDO1) .
- In contrast, S336’s 2,4-dimethoxybenzyl group introduces methoxy electron-donating groups, which may enhance solubility or receptor binding . N2 Position: The 2-methylimidazole group in the target compound offers hydrogen-bonding capability and steric bulk, differing from S336’s pyridyl group (a Lewis base) and compound 28’s benzodioxole-acetamide tail. These differences likely influence target specificity and pharmacokinetics.
Metabolic Stability
- In contrast, carboxamides like No. 1767 undergo rapid hepatic metabolism, though amide bonds remain intact .
Research Implications and Gaps
- Biological Activity: While S336’s umami activity is established , the target compound’s bioactivity remains uncharacterized.
- Metabolic Studies : Further in vitro assays are needed to evaluate the imidazole’s impact on hepatic clearance and oxidative metabolism.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity associated with this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide functional group. This unique structure contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 306.33 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
Research indicates that compounds with similar structures may inhibit specific enzymes involved in disease processes. For instance, derivatives of benzodioxole have shown promising results in inhibiting α-amylase, suggesting potential applications in diabetes management through carbohydrate metabolism regulation .
2. Anticancer Properties:
Studies have highlighted the anticancer potential of related compounds, demonstrating their ability to induce apoptosis in various cancer cell lines. The structure's ability to interact with cellular targets makes it a candidate for further investigation in cancer therapy .
3. Anti-inflammatory Effects:
Similar compounds have been studied for their effects on inflammatory pathways, particularly involving the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases . This suggests that this compound may also exhibit anti-inflammatory properties.
Case Studies and Research Findings
Several studies have been conducted on related compounds that provide insights into the biological activity of this compound:
Case Study 1: Antidiabetic Activity
In a study investigating benzodioxole derivatives, compounds were synthesized and tested for their α-amylase inhibition. The most potent inhibitors displayed IC50 values as low as 0.68 µM, indicating strong potential for managing diabetes through enzyme inhibition .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of similar oxalamide derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines. The findings suggested that structural modifications could enhance potency and selectivity against cancer cells while sparing normal cells .
Case Study 3: Anti-inflammatory Mechanisms
Research into related compounds has shown their ability to modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation. For example, certain derivatives were effective in reducing levels of pro-inflammatory cytokines in vivo, suggesting therapeutic potential for inflammatory diseases .
Data Tables
The following table summarizes key findings from studies on similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
